![molecular formula C12H12O3 B2643503 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one CAS No. 15128-62-8](/img/structure/B2643503.png)

3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

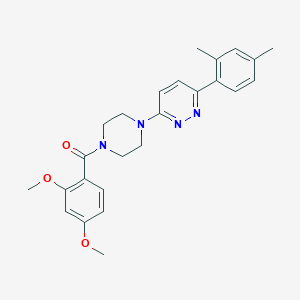

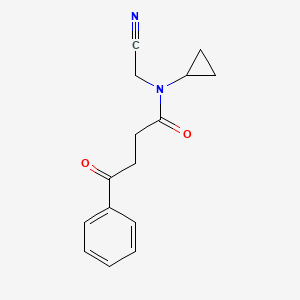

“3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one” is a chemical compound that contains a total of 29 bonds, including 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) . It consists of 27 atoms in total, including 12 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one” is complex, with multiple types of bonds and rings. It contains 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen

Dopaminergic Activity Research

Research on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, structurally related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one, has highlighted their potential as dopaminergic agents. These benzazepines, synthesized through specific cyclization and demethylation processes, exhibited significant dopaminergic activity, determined through their effects on renal blood flow and renal vascular resistance in anesthetized dogs. Further studies on rats and in vitro assays confirmed their central dopaminergic activity, with the most potent compounds showing specific structural characteristics, such as hydroxyl groups on the phenyl group and certain substitutions at the 3' position (Pfeiffer et al., 1982).

Heterocyclic Chemistry and Analogue Synthesis

Studies have also delved into the synthesis of new derivatives and ring systems of annulated pyrrolobenzo[1,4]diazepines, showcasing the chemical versatility of structures related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one. These efforts have led to the creation of new ring systems and highlighted the CH-acidity of certain positions, which was utilized in various chemical reactions (Schmidt et al., 2008).

Bioactivity and Ecological Role of Benzoxazinones

Research has also been conducted on the bioactivity and ecological role of benzoxazinones, a class of compounds closely related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one. These compounds have been studied extensively for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones and their derivatives have also been considered as leads for natural herbicide models, emphasizing the importance of their degradation products in chemical defense mechanisms. Furthermore, benzoxazinones have shown potential in pharmaceutical development, highlighting the chemical and biological versatility of this class of compounds (Macias et al., 2009).

Eigenschaften

IUPAC Name |

3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-3-1-2-8-6-11-12(7-9(8)10)15-5-4-14-11/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJNZXITRNBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C(=O)C1)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2643424.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643426.png)

![3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643427.png)

![(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2643436.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2643437.png)

![5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid](/img/structure/B2643438.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2643443.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643444.png)